Indinavir
Indinavir
Indinavir is a N-(2-hydroxyethyl)piperazine, a piperazinecarboxamide and a dicarboxylic acid diamide. It has a role as a HIV protease inhibitor.
Indinavir anhydrous is a Protease Inhibitor. The mechanism of action of indinavir anhydrous is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor.
Indinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Indinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and mild elevations in indirect bilirubin concentration. Indinavir is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, antiretroviral therapy with indinavir may result in an exacerbation of the underlying chronic hepatitis B or C.
Indinavir is a natural product found in Streptomyces with data available.
Indinavir is a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
Indinavir Anhydrous is an anhydrous formulation of indinavir, a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
Indinavir anhydrous is a Protease Inhibitor. The mechanism of action of indinavir anhydrous is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor.
Indinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Indinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and mild elevations in indirect bilirubin concentration. Indinavir is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, antiretroviral therapy with indinavir may result in an exacerbation of the underlying chronic hepatitis B or C.
Indinavir is a natural product found in Streptomyces with data available.
Indinavir is a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
Indinavir Anhydrous is an anhydrous formulation of indinavir, a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
Brand Name:
Vulcanchem
CAS No.:
150378-17-9
VCID:
VC0530618
InChI:
InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1
SMILES:
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Molecular Formula:
C36H47N5O4
Molecular Weight:
613.8 g/mol
Indinavir
CAS No.: 150378-17-9
Inhibitors
VCID: VC0530618
Molecular Formula: C36H47N5O4
Molecular Weight: 613.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Indinavir is a N-(2-hydroxyethyl)piperazine, a piperazinecarboxamide and a dicarboxylic acid diamide. It has a role as a HIV protease inhibitor. Indinavir anhydrous is a Protease Inhibitor. The mechanism of action of indinavir anhydrous is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor. Indinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Indinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and mild elevations in indirect bilirubin concentration. Indinavir is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, antiretroviral therapy with indinavir may result in an exacerbation of the underlying chronic hepatitis B or C. Indinavir is a natural product found in Streptomyces with data available. Indinavir is a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability. Indinavir Anhydrous is an anhydrous formulation of indinavir, a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability. A potent and specific HIV protease inhibitor that appears to have good oral bioavailability. |
---|---|
CAS No. | 150378-17-9 |
Product Name | Indinavir |
Molecular Formula | C36H47N5O4 |
Molecular Weight | 613.8 g/mol |
IUPAC Name | (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide |
Standard InChI | InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1 |
Standard InChIKey | CBVCZFGXHXORBI-PXQQMZJSSA-N |
Isomeric SMILES | CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |
SMILES | CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |
Canonical SMILES | CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |
Appearance | Solid powder |
Melting Point | 167.5-168 °C 167.5 - 168 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 157810-81-6 (sulfate (1:1) (salt)) |
Shelf Life | >2 years if stored properly |
Solubility | 4.82e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Crixivan Indinavir Indinavir Sulfate Indinavir, Sulfate (1:1) L 735 524 L 735,524 L-735 524 L-735,524 L735 524 L735,524 MK 639 MK-639 MK639 Sulfate, Indinavi |
Reference | 1: Barrail-Tran A, Taburet AM, Poirier JM; Groupe Suivi Therapeutique Pharmacologique de la Societe Francaise de Pharmacologie et de Therapeutique. [Evidence-based therapeutic drug monitoring for indinavir]. Therapie. 2011 May-Jun;66(3):239-46. doi: 10.2515/therapie/2011035. Epub 2011 Aug 9. Review. French. PubMed PMID: 21819808. 2: Cressey TR, Plipat N, Fregonese F, Chokephaibulkit K. Indinavir/ritonavir remains an important component of HAART for the treatment of HIV/AIDS, particularly in resource-limited settings. Expert Opin Drug Metab Toxicol. 2007 Jun;3(3):347-61. Review. PubMed PMID: 17539743. 3: Boyd M. Indinavir: the forgotten HIV-protease inhibitor. Does it still have a role? Expert Opin Pharmacother. 2007 May;8(7):957-64. Review. PubMed PMID: 17472541. 4: Fernández JM, Robles JE, Regojo JM, López J, Sánchez D, Arocena J, Rosell D, Zudaire JJ, Berián JM. [Renal lithiasis due to indinavir]. Rev Med Univ Navarra. 2002 Jul-Sep;46(3):28-32. Review. Spanish. PubMed PMID: 12685114. 5: García-Silva J, Almagro M, Peña-Penabad C, Fonseca E. Indinavir-induced retinoid-like effects: incidence, clinical features and management. Drug Saf. 2002;25(14):993-1003. Review. PubMed PMID: 12408731. 6: Rayner CR, Galbraith KJ, Marriott JL, Duncan GJ. A critical evaluation of the therapeutic range of indinavir. Ann Pharmacother. 2002 Jul-Aug;36(7-8):1230-7. Review. PubMed PMID: 12086558. 7: Wu DS, Stoller ML. Indinavir urolithiasis. Curr Opin Urol. 2000 Nov;10(6):557-61. Review. PubMed PMID: 11148725. 8: Famularo G, Di Toro S, Moretti S, De Simone C. Symptomatic crystalluria associated with indinavir. Ann Pharmacother. 2000 Dec;34(12):1414-8. Review. PubMed PMID: 11144699. 9: Benson JO, McGhee K, Coplan P, Grunfeld C, Robertson M, Brodovicz KG, Slater E. Fat redistribution in indinavir-treated patients with HIV infection: A review of postmarketing cases. J Acquir Immune Defic Syndr. 2000 Oct 1;25(2):130-9. Review. PubMed PMID: 11103043. 10: The choice of HIV protease inhibitor: indinavir is currently the best option. Prescrire Int. 1999 Apr;8(40):55-60. Review. PubMed PMID: 10848067. 11: Gagnon RF, Alli AI, Watters AK, Tsoukas CM. Indinavir crystalluria. Kidney Int. 2006 Dec;70(12):2047. Review. PubMed PMID: 17136127. 12: Florence E, Schrooten W, Verdonck K, Dreezen C, Colebunders R. Rheumatological complications associated with the use of indinavir and other protease inhibitors. Ann Rheum Dis. 2002 Jan;61(1):82-4. Review. PubMed PMID: 11779768; PubMed Central PMCID: PMC1753893. 13: Youle M. Optimizing indinavir regimens. HIV Med. 2000 Jul;1 Suppl 2:7-11. Review. PubMed PMID: 11737366. 14: Plosker GL, Noble S. Indinavir: a review of its use in the management of HIV infection. Drugs. 1999 Dec;58(6):1165-203. Review. PubMed PMID: 10651394. 15: Perazella MA, Kashgarian M, Cooney E. Indinavir nephropathy in an AIDS patient with renal insufficiency and pyuria. Clin Nephrol. 1998 Sep;50(3):194-6. Review. PubMed PMID: 9776425. 16: Hoetelmans RM, Meenhorst PL, Mulder JW, Burger DM, Koks CH, Beijnen JH. Clinical pharmacology of HIV protease inhibitors: focus on saquinavir, indinavir, and ritonavir. Pharm World Sci. 1997 Aug;19(4):159-75. Review. PubMed PMID: 9297727. 17: Chefchaouni MC, Thiounn N, Flam T, Zerbib M, Debré B. [Urinary calculi and indinavir sulfate in patients with HIV infection. Apropos of 4 cases]. J Urol (Paris). 1997;103(1-2):35-6. Review. French. PubMed PMID: 9765778. 18: Lacy MK, Abriola KP. Indinavir: a pharmacologic and clinical review of a new HIV protease inhibitor. Conn Med. 1996 Dec;60(12):723-7. Review. PubMed PMID: 9018893. |
PubChem Compound | 5362440 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume